molecular formula C8H7FN2 B13119670 3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13119670
M. Wt: 150.15 g/mol
InChI Key: KWTRXYVNESKVRX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde under controlled conditions. One common method involves heating the starting material with the aldehyde at 50°C to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and methyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds .

Scientific Research Applications

3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis. The compound binds to the receptor and prevents its activation, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: The parent compound without the fluorine and methyl substitutions.

    3-Fluoro-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the fluorine substitution.

    4-Methyl-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the methyl substitution.

Uniqueness

3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its binding affinity to molecular targets .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7FN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

KWTRXYVNESKVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)F

Origin of Product

United States

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